(2E)-3-(5-Methyl-2-furyl)acryloyl chloride
Description
Significance of Acyl Chlorides in Contemporary Organic Synthesis
Acyl chlorides, with the general formula R-COCl, are among the most reactive derivatives of carboxylic acids. nih.gov Their heightened reactivity stems from the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgscbt.com This property makes them exceptionally useful for the synthesis of other carboxylic acid derivatives, such as esters, amides, and anhydrides, often under mild conditions. nih.govgoogle.com
The conversion of a carboxylic acid to an acyl chloride is a common strategy to "activate" the carboxyl group for further transformations. google.com Reagents frequently used for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ or PCl₅). nih.govgoogle.com Due to their versatility and high reactivity, acyl chlorides are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, polymers, and fine chemicals. wikipedia.orgmyskinrecipes.com
Strategic Importance of α,β-Unsaturated Systems in Synthetic Chemistry
The α,β-unsaturated carbonyl moiety is a pivotal functional group in synthetic chemistry, providing multiple sites for chemical reactions. uobaghdad.edu.iqnih.gov The conjugation of a carbon-carbon double bond with a carbonyl group creates an extended π-system, resulting in electrophilic character at both the carbonyl carbon and the β-carbon. nih.gov This electronic arrangement allows for two main modes of nucleophilic attack: a direct 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. nih.gov
This dual reactivity allows for the controlled formation of diverse molecular architectures. amazonaws.com α,β-Unsaturated systems are key precursors for the synthesis of numerous compounds, including many biologically active heterocyclic systems. amazonaws.com Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, further expanding their synthetic utility. nih.gov The ability to fine-tune the reactivity at different positions makes these systems strategically important for constructing complex molecular frameworks. chemicalpapers.com
The Furan (B31954) Heterocycle as a Pivotal Building Block in Chemical Research
Furan is an aromatic, five-membered heterocycle containing an oxygen atom. chempap.org Its unique electronic and structural properties make it a versatile and valuable building block in organic synthesis. chempap.orgmdpi.com The furan ring is present in a wide range of natural products and biologically active molecules. researchgate.net
In chemical synthesis, the furan ring can be used in several strategic ways. It can act as a diene in Diels-Alder reactions, providing a pathway to highly functionalized six-membered rings and aromatic compounds. scbt.com Additionally, the furan nucleus can be chemically modified through electrophilic substitution or lithiation, allowing for the introduction of various functional groups. cymitquimica.com Its derivatives are used in the production of pharmaceuticals, agrochemicals, polymers, and advanced materials, highlighting its pivotal role in chemical research and industry. mdpi.com
Compound Profile: (2E)-3-(5-Methyl-2-furyl)acryloyl chloride
This compound is a specialized chemical reagent that integrates the distinct reactive features of an acyl chloride, an α,β-unsaturated system, and a 5-methylfuran moiety.
| Property | Data |
| CAS Number | 111252-41-6 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Canonical SMILES | CC1=CC=C(O1)C=CC(=O)Cl |
| Appearance | Typically a solid or liquid, depending on purity and temperature. |
Synthesis and Manufacturing
While specific, detailed manufacturing procedures for this compound are not extensively documented in publicly available literature, its synthesis can be reliably inferred from standard and well-established methods for producing acyl chlorides. nih.govresearchgate.net The process involves the conversion of the corresponding carboxylic acid, (2E)-3-(5-Methyl-2-furyl)acrylic acid, using a suitable chlorinating agent.
The precursor, (2E)-3-(5-Methyl-2-furyl)acrylic acid, can be synthesized via a Knoevenagel condensation reaction between 5-methyl-2-furaldehyde and malonic acid. This type of condensation is a common method for forming α,β-unsaturated acids.
The subsequent conversion of the carboxylic acid to the acyl chloride is typically achieved by treatment with reagents such as:
Thionyl chloride (SOCl₂): A widely used and effective reagent. The reaction is often performed with a catalytic amount of N,N-dimethylformamide (DMF). google.com
Oxalyl chloride ((COCl)₂): A milder and more selective reagent that is also highly effective, particularly for sensitive substrates. nih.gov
The reaction is generally carried out in an inert solvent, and the progress can be monitored until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride, or CO, CO₂, and HCl for oxalyl chloride) ceases. Given the potential for polymerization of the acryloyl system, the reaction is often conducted under controlled temperatures and sometimes in the presence of a polymerization inhibitor. google.com
Physical and Chemical Properties
Detailed experimental data on the physical properties of this compound are scarce in peer-reviewed literature. However, its properties can be predicted based on its structure and comparison with analogous compounds like acryloyl chloride. wikipedia.org
State: It is expected to be a solid or liquid at room temperature.
Solubility: As with most acyl chlorides, it is expected to be soluble in common aprotic organic solvents such as ethers, chlorinated hydrocarbons, and aromatic hydrocarbons. It will react vigorously with protic solvents like water and alcohols. wikipedia.org
Spectroscopic Data:
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1750-1815 cm⁻¹. Other significant peaks would include C=C stretching from the furan ring and the acrylate (B77674) system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Signals corresponding to the methyl group on the furan ring, the vinylic protons of the acrylate moiety, and the protons on the furan ring would be observed. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry.
¹³C NMR: Resonances for the carbonyl carbon, the olefinic carbons, and the carbons of the 5-methylfuran ring would be present.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its combination of functional groups, making it a versatile intermediate for organic synthesis. myskinrecipes.com Its primary application is as a reactive building block for introducing the (2E)-3-(5-methyl-2-furyl)acryloyl group into other molecules.
The acyl chloride function is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This allows for the synthesis of various derivatives:
Synthesis of Amides: Reaction with primary or secondary amines yields the corresponding amides. This is a highly efficient reaction, often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Synthesis of Esters: Reaction with alcohols or phenols produces esters. This esterification is typically faster and more efficient than direct Fischer esterification of the parent carboxylic acid. google.com
Friedel-Crafts Acylation: It can be used as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of furan-containing chalcone-like structures.
The α,β-unsaturated system allows for conjugate addition reactions, although this pathway is generally less favored than direct attack at the highly reactive acyl chloride center. The furan ring itself can undergo further modification, though the conditions must be chosen carefully to avoid reaction with the more labile acyl chloride group. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds for potential use in pharmaceuticals and agrochemicals. myskinrecipes.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVMEYJIQAAXGD-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2e 3 5 Methyl 2 Furyl Acryloyl Chloride
Precursor Synthesis: (2E)-3-(5-Methyl-2-furyl)acrylic acid
The immediate precursor to the target acyl chloride is (2E)-3-(5-Methyl-2-furyl)acrylic acid. avantorsciences.comalfa-chemistry.comscbt.com The synthesis of this intermediate is critical and focuses on the precise construction of the α,β-unsaturated carboxylic acid attached to the 5-methylfuran ring.
Regio- and Stereoselective Formation of the α,β-Unsaturated Carboxylic Acid Moiety
The formation of the α,β-unsaturated carboxylic acid moiety is commonly achieved through condensation reactions. A prominent method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. researchgate.net In the synthesis of (2E)-3-(5-Methyl-2-furyl)acrylic acid, the reaction proceeds between 5-methyl-2-furaldehyde and malonic acid, typically in the presence of a basic catalyst like piperidine (B6355638) in a solvent such as pyridine. researchgate.net
The reaction mechanism facilitates the regioselective formation of the new carbon-carbon double bond between the carbonyl carbon of the aldehyde and the active methylene carbon of malonic acid. This is followed by decarboxylation to yield the desired acrylic acid derivative. The conditions of the Knoevenagel condensation are generally mild, which helps in preserving the integrity of the furan (B31954) ring. researchgate.net
Synthetic Routes to 5-Methyl-2-substituted Furan Derivatives
The primary starting material for the precursor synthesis is a furan derivative substituted at the 2 and 5 positions. Specifically, 5-methyl-2-furaldehyde is the key reactant. There are several established routes to obtain 5-methyl-2-substituted furans.
One common approach begins with 2-methylfuran. mdpi.com This starting material can undergo a Friedel-Crafts acylation reaction with acetic anhydride (B1165640) using a Lewis acid catalyst like zinc chloride or a protic acid like phosphoric acid to produce 5-methyl-2-acetylfuran. mdpi.com Further functional group transformations would then be required to convert the acetyl group into a formyl group to yield 5-methyl-2-furaldehyde. Another pathway starts from furfuryl alcohol, which can be converted to 5-(hydroxymethyl)furaldehyde via a formylation reaction like the Vilsmeier-Haack reaction. orientjchem.org Subsequent steps would be needed to reduce the hydroxymethyl group to a methyl group.
Strategies for Achieving (2E)-Configuration Purity
Achieving high stereochemical purity, specifically the (2E)-isomer (the trans-isomer), is a crucial aspect of the synthesis. Condensation reactions like the Knoevenagel and Perkin reactions tend to favor the formation of the more thermodynamically stable E-isomer. The steric hindrance between the furan ring and the carboxylic acid group in the Z-isomer (cis) makes it less stable than the E-isomer, where these bulky groups are on opposite sides of the double bond.
To ensure high (2E)-configuration purity, reaction conditions can be optimized. For instance, in the Knoevenagel condensation of furfural (B47365) with malonic acid, carrying out the reaction at a controlled temperature (e.g., 95 °C) has been shown to produce α-furylacrylic acid with high yield (92.8%) and purity (99.5%), predominantly as the E-isomer. researchgate.net The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the vinylic protons can distinguish between the E and Z isomers. Further purification can be achieved through recrystallization.
Transformation of Carboxylic Acids to Acyl Chlorides
The final step in the synthesis is the conversion of the carboxylic acid group of (2E)-3-(5-Methyl-2-furyl)acrylic acid into an acyl chloride. This transformation is a standard procedure in organic synthesis, but the choice of reagent and reaction conditions is vital to prevent unwanted side reactions, particularly addition to the α,β-unsaturated system. google.com
Reagent Selection and Reaction Conditions for Chlorination (e.g., Thionyl Chloride, Oxalyl Chloride)
Several reagents are available for the chlorination of carboxylic acids, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. chemguide.co.ukmasterorganicchemistry.com
Thionyl Chloride (SOCl₂) is a widely used and cost-effective reagent. youtube.com The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies product isolation. chemguide.co.ukmasterorganicchemistry.com The reaction is often performed in an inert solvent like dioxane or in the absence of a solvent if the acyl chloride has a suitable boiling point. researchgate.net A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. youtube.com
Oxalyl Chloride ((COCl)₂) is another excellent reagent for this transformation and is often preferred for its milder reaction conditions and even cleaner byproducts. guidechem.comchemicalbook.com The reaction produces the acyl chloride, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gases. guidechem.com This often leads to higher purity of the crude product, minimizing the need for extensive purification. google.comchemicalbook.com The use of oxalyl chloride is particularly advantageous for substrates that are sensitive to the higher temperatures or more acidic conditions that can be associated with thionyl chloride. google.comguidechem.com It can provide high yields of α,β-unsaturated carboxylic acid chlorides with minimal formation of by-products like dichloropropionyl chloride, which can arise from the addition of HCl across the double bond. google.com
Below is a table comparing the typical reaction conditions for these two common chlorinating agents.
| Reagent | Typical Catalyst | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | DMF (catalytic) | SO₂, HCl | Inexpensive; gaseous byproducts aid purification. chemguide.co.ukyoutube.com | Can require heating; potential for side reactions; byproducts can contaminate product. youtube.comiharanikkei.net |
| Oxalyl Chloride ((COCl)₂) ** | DMF (catalytic) | CO, CO₂, HCl | Mild reaction conditions (room temp); gaseous byproducts ensure high purity; high yields. google.comguidechem.comnih.gov | More expensive than thionyl chloride. |
Optimization Parameters for Yield and Chemical Purity
To maximize the yield and purity of (2E)-3-(5-Methyl-2-furyl)acryloyl chloride, several reaction parameters must be carefully controlled.
Reagent Stoichiometry : Using a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it complicates the purification process. Using near-equimolar amounts is possible, especially in optimized systems like continuous-flow reactors. nih.gov
Temperature Control : The reaction is typically exothermic. For sensitive substrates, the reaction should be carried out at low temperatures (e.g., 0 °C) with gradual addition of the chlorinating agent to control the reaction rate and prevent side reactions. Some reactions with thionyl chloride may require gentle heating or reflux to proceed at a reasonable rate. researchgate.net
Solvent Choice : Anhydrous, inert solvents such as dichloromethane (B109758) (DCM), toluene, or hexane (B92381) are commonly used to prevent hydrolysis of the acyl chloride product. guidechem.com The choice of solvent can also affect the ease of product isolation.
Catalyst : The use of a catalytic amount of DMF is standard practice for both thionyl chloride and oxalyl chloride, as it facilitates the formation of the Vilsmeier reagent in situ, which is the active electrophilic species.
Purification and Analysis : After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. guidechem.comchemicalbook.com The crude acyl chloride can then be purified by vacuum distillation. The purity of the final product can be determined by analytical methods such as titration, GC-MS, or NMR spectroscopy. chemicalslearning.comnih.gov For acrylic acid derivatives, it is important to check for impurities such as furfural that may carry over from the precursor synthesis. google.comwipo.int
Comparative Analysis of Different Acyl Chlorination Protocols
The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. libretexts.org For a substrate like (2E)-3-(5-Methyl-2-furyl)acrylic acid, the choice of chlorinating agent is crucial to ensure high yield and purity while preserving the sensitive furan ring and the α,β-unsaturated system. The most common reagents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemistrysteps.comchemguide.co.uk
Thionyl Chloride (SOCl₂): This reagent is widely used for its effectiveness and the convenient removal of byproducts. blogspot.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying the purification process. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion leads to the final product. libretexts.orgchemtube3d.com This method is generally efficient, often requiring refluxing the carboxylic acid in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.comresearchgate.net
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is another excellent choice for this transformation. wikipedia.orgreddit.com The reaction is typically performed at room temperature in an inert solvent like dichloromethane (DCM) and requires a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which facilitates an easy workup. columbia.edu The catalytic cycle involves the initial formation of the Vilsmeier reagent from DMF and oxalyl chloride, which is the active species that converts the carboxylic acid to the acyl chloride. blogspot.comyoutube.com
Phosphorus Halides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids in the cold to produce the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.uk Phosphorus(III) chloride (PCl₃) also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk While effective, the use of phosphorus halides can be less desirable due to the formation of non-gaseous byproducts that may complicate the purification of the desired acyl chloride through fractional distillation. chemguide.co.uk
The following table provides a comparative overview of these common protocols.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in solvent, reflux | SO₂(g), HCl(g) | Volatile byproducts, cost-effective. chemguide.co.ukblogspot.com | Harsher conditions (reflux) may not be suitable for sensitive substrates; similar boiling points of reagent and product can complicate purification. researchgate.net |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), RT, cat. DMF | CO₂(g), CO(g), HCl(g) | Mild reaction conditions, high selectivity, volatile byproducts. commonorganicchemistry.comwikipedia.org | More expensive than SOCl₂; a byproduct of the DMF-catalyzed reaction can be carcinogenic. blogspot.comwikipedia.org |
| Phosphorus(V) Chloride (PCl₅) | Cold reaction | POCl₃(l), HCl(g) | Effective chlorination. | Liquid byproduct (POCl₃) requires careful separation via distillation. chemguide.co.uk |
| Phosphorus(III) Chloride (PCl₃) ** | Room temperature | H₃PO₃(s) | Milder than PCl₅. | Solid byproduct (H₃PO₃) requires separation. chemguide.co.uk |
Exploration of Novel and Emerging Synthetic Routes
Beyond classical chlorination methods, research has focused on developing more efficient, sustainable, and catalytically driven processes for the synthesis of acyl chlorides.
Catalytic Approaches to α,β-Unsaturated Acyl Chloride Formation
The development of catalytic methods aims to reduce waste and improve reaction efficiency. While the use of catalytic DMF with oxalyl chloride is well-established, other catalytic systems are emerging.
One notable approach involves the use of Brønsted acids as catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride. tandfonline.com This method has been shown to be efficient, cost-effective, and scalable. The proposed dual-activation mechanism suggests that the Brønsted acid activates both the carboxylic acid and the thionyl chloride, accelerating the reaction. tandfonline.com Applying such a system to α,β-unsaturated acids like (2E)-3-(5-Methyl-2-furyl)acrylic acid could offer a cheaper and more environmentally friendly alternative to traditional methods.
Furthermore, phosphine-based reagents have been explored for converting carboxylic acids into other derivatives. For instance, polymer-supported triphenylphosphine (B44618) has been used in the presence of carbon tetrachloride to convert carboxylic acids to their corresponding acyl chlorides under reflux conditions. researchgate.net Recent developments have also shown the synthesis of acyl(chloro)phosphines by reacting acyl chlorides with a phosphinidene (B88843) source, indicating the intricate reactivity between phosphorus compounds and acyl chlorides that could be harnessed for novel synthetic strategies. nih.govresearchgate.netrsc.org
Palladium-catalyzed reactions are prominent in modern organic synthesis, though they are more commonly associated with cross-coupling reactions of acyl chlorides rather than their formation. organic-chemistry.orgrsc.orgacs.orgtandfonline.com However, the principles of catalytic activation could inspire new methods for the direct, mild conversion of carboxylic acids to acyl chlorides.
Development of Efficient One-Pot and Multicomponent Reactions
Another powerful one-pot strategy involves cross-metathesis. A process has been described where acryloyl chloride reacts with a terminal olefin, followed by the addition of a nucleophile to yield various functionalized α,β-unsaturated carbonyl compounds. organic-chemistry.org While this demonstrates a reaction of an acryloyl chloride, the concept could potentially be reversed or adapted in a multicomponent setup to build the desired substituted acryloyl chloride from simpler precursors.
Multicomponent reactions (MCRs) offer a powerful tool for building molecular complexity in a single step. An uncatalyzed three-component reaction has been reported for the synthesis of α-substituted β-ketoesters from an organozinc reagent, an acrylate (B77674), and an acyl chloride. researchgate.net The development of MCRs that directly yield functionalized α,β-unsaturated acyl chlorides remains a challenging but attractive goal for synthetic chemists. A plausible one-pot sequence for preparing this compound could start from 5-methylfurfural. The aldehyde could first be oxidized to the carboxylic acid (e.g., via a Pinnick oxidation), and without isolation, be subsequently treated with a chlorinating agent like oxalyl chloride to afford the final product. echemi.com
Reactivity and Chemical Transformations of 2e 3 5 Methyl 2 Furyl Acryloyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark of acyl chloride reactivity. The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.org This pathway allows for the efficient conversion of (2E)-3-(5-Methyl-2-furyl)acryloyl chloride into a variety of other carboxylic acid derivatives.
The reaction of this compound with alcohols (alcoholysis) or thiols (thiolysis) provides a direct route to the corresponding esters and thioesters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.uk The general transformation involves the oxygen atom of an alcohol or the sulfur atom of a thiol acting as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The synthesis of these derivatives is significant as the resulting (2E)-3-(5-methyl-2-furyl)acrylate esters and thioesters are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com
Table 1: Examples of Ester and Thioester Synthesis
| Nucleophile (R-OH / R-SH) | Product Name | Product Structure |
| Methanol (CH₃OH) | Methyl (2E)-3-(5-methyl-2-furyl)acrylate | |
| Ethanol (CH₃CH₂OH) | Ethyl (2E)-3-(5-methyl-2-furyl)acrylate | |
| Ethanethiol (CH₃CH₂SH) | S-Ethyl (2E)-3-(5-methyl-2-furyl)propanethioate | |
| Phenol (C₆H₅OH) | Phenyl (2E)-3-(5-methyl-2-furyl)acrylate |
Preparation of Amide Derivatives for Diverse Applications
Amide synthesis, or aminolysis, is readily achieved by reacting this compound with primary or secondary amines. hud.ac.uk This reaction is fundamental in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical agents. myskinrecipes.com The reaction proceeds rapidly, often at low temperatures, and typically incorporates a base to scavenge the generated HCl. The choice of amine dictates the structure of the resulting amide, allowing for the synthesis of a diverse library of compounds for various applications, including the development of bioactive molecules. myskinrecipes.comnih.gov
Table 2: Synthesis of Amide Derivatives
| Amine Reactant | Product Name |
| Ammonia (NH₃) | (2E)-3-(5-Methyl-2-furyl)acrylamide |
| Aniline (C₆H₅NH₂) | N-Phenyl-(2E)-3-(5-methyl-2-furyl)acrylamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-(2E)-3-(5-methyl-2-furyl)acrylamide |
| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-(2E)-3-(5-methyl-2-furyl)acrylamide |
Formation of Acid Anhydrides and Mixed Anhydrides
This compound can be converted into acid anhydrides through reaction with a carboxylate salt. When reacted with the sodium salt of its corresponding carboxylic acid, (2E)-3-(5-methyl-2-furyl)acrylic acid, it forms a symmetric anhydride (B1165640). wikipedia.org Alternatively, reaction with a different carboxylate salt yields a mixed anhydride. google.com Mixed anhydrides are particularly useful as activated intermediates in acylation reactions, for instance, in peptide synthesis or for the preparation of 1,3,4-oxadiazoles. google.comchempap.org The reaction is typically performed in an aprotic solvent.
Table 3: Synthesis of Anhydride Derivatives
| Carboxylate Reactant | Product Type | Product Name |
| Sodium (2E)-3-(5-methyl-2-furyl)acrylate | Symmetric Anhydride | (2E)-3-(5-Methyl-2-furyl)acrylic anhydride |
| Sodium acetate (B1210297) | Mixed Anhydride | Acetic (2E)-3-(5-methyl-2-furyl)acrylic anhydride |
| Sodium benzoate | Mixed Anhydride | Benzoic (2E)-3-(5-methyl-2-furyl)acrylic anhydride |
Carbon-Carbon Bond-Forming Reactions
Beyond nucleophilic acyl substitution, acyl chlorides are valuable electrophiles in reactions that form new carbon-carbon bonds, significantly increasing molecular complexity.
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. Acyl chlorides can serve as effective coupling partners in these transformations.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov A variation of this reaction, often referred to as Suzuki-Miyaura ketone synthesis, involves the coupling of an acyl chloride with an organoboronic acid.
In this context, this compound can react with various arylboronic acids in the presence of a palladium catalyst and a base to yield α,β-unsaturated ketones. researchgate.net This reaction provides a direct and modular route to compounds containing the (2E)-3-(5-methyl-2-furyl)propenoyl moiety attached to a diverse range of aromatic or heteroaromatic systems. Such structures are of interest in materials science and medicinal chemistry. mdpi.com The catalytic cycle generally involves oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the ketone product and regenerate the Pd(0) catalyst.
Table 4: Examples of Palladium-Catalyzed Suzuki-Miyaura Ketone Synthesis
| Arylboronic Acid | Product Name | Typical Catalyst/Base |
| Phenylboronic acid | (2E)-3-(5-Methyl-2-furyl)-1-phenylprop-2-en-1-one | Pd(PPh₃)₄ / K₂CO₃ |
| 4-Methoxyphenylboronic acid | (2E)-1-(4-Methoxyphenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one | Pd(dppf)Cl₂ / Cs₂CO₃ |
| 3-Fluorophenylboronic acid | (2E)-1-(3-Fluorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one | Pd(PPh₃)₄ / K₃PO₄ |
| 2-Thienylboronic acid | (2E)-3-(5-Methyl-2-furyl)-1-(thiophen-2-yl)prop-2-en-1-one | Pd(dppf)Cl₂ / Na₂CO₃ |
Transition Metal-Catalyzed Cross-Coupling Reactions
Exploration of Alternative Metal Catalysts for Coupling
While traditional coupling reactions involving acyl chlorides often utilize palladium catalysts, the exploration of alternative metal catalysts can offer advantages in terms of cost, selectivity, and functional group tolerance. For substrates like this compound, the reactivity of the furan (B31954) ring and the conjugated system must be considered when selecting a suitable catalyst.
Research into the acylative coupling of aroyl chlorides has demonstrated that palladium(II) acetate can effectively catalyze the reaction with vinyl ethers. This methodology has been shown to tolerate heteroaromatic acyl chlorides, including furyl chlorides. nih.gov This suggests that a similar palladium-catalyzed approach could be viable for this compound, potentially coupling it with various alkenes or organometallic reagents.
Beyond palladium, other transition metals such as rhodium and iridium have been investigated for their ability to catalyze transformations of acid chlorides. nih.gov These metals can exhibit different reactivity profiles and may offer alternative pathways for C-C bond formation. For instance, rhodium-catalyzed reactions have been shown to facilitate the acylative arylation of alkenes where the acid chloride serves as both the acyl and aryl source. nih.gov The application of such catalytic systems to this compound could lead to novel and efficient synthetic routes.
The following table summarizes potential alternative metal catalysts and their analogous applications:
| Catalyst System | Analogous Reaction | Potential Application with this compound |
| Palladium(II) acetate / Triethylamine | Acylative Mizoroki–Heck coupling of aroyl chlorides and vinyl ethers nih.gov | Coupling with various electron-rich alkenes. |
| Rhodium complexes | Acylative arylation of alkenes nih.gov | Self-coupling or cross-coupling reactions to introduce both the acyl and furyl moieties. |
| Iridium complexes | Catalytic transformations of acid chlorides with unsaturated C-C bonds nih.gov | Exploration of novel coupling pathways. |
Mechanistic Insights into Acyl Chloride Participation in Catalytic Cycles
The participation of acyl chlorides in metal-catalyzed coupling reactions typically involves a series of well-defined elementary steps. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
In palladium-catalyzed acylative coupling reactions, the catalytic cycle is generally initiated by the oxidative addition of the acyl chloride to a low-valent metal center, for example, Pd(0). This step involves the cleavage of the C(acyl)-Cl bond and results in the formation of an acyl-metal(II)-halide complex. nih.gov For this compound, this initial step would generate an acyl-palladium(II) species.
Following oxidative addition, the unsaturated coupling partner, such as an alkene, coordinates to the metal center. Subsequently, migratory insertion of the alkene into the acyl-metal bond occurs. The regioselectivity of this insertion is a critical factor in determining the final product structure. The final step in the catalytic cycle is typically a β-hydride elimination, which releases the coupled product and regenerates a metal-hydride species. Reductive elimination of HX with a base then regenerates the active catalyst, allowing the cycle to continue. nih.gov
A competing pathway that can occur is decarbonylative coupling, where the acyl-metal intermediate loses carbon monoxide to form an aryl-metal species, which then proceeds through a standard Heck-type mechanism. The reaction temperature can influence the competition between these pathways, with higher temperatures often favoring decarbonylation. nih.gov
Electrophilic Acylation of Aromatic and Heteroaromatic Systems (e.g., Friedel-Crafts Acylation)
This compound is a potent acylating agent for electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation. However, the furan moiety is known to be sensitive and prone to polymerization under classical Friedel-Crafts conditions that utilize strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com Therefore, milder catalysts are often necessary to achieve successful acylation of aromatic and heteroaromatic compounds with furan-containing acyl chlorides.
Boron trifluoride (BF₃) and its etherate complex are often more suitable catalysts for the acylation of furan and its derivatives. stackexchange.comgoogle.com Heterogeneous catalysts, such as metal chlorides grafted onto solid supports like silicoaluminophosphate (SAPO-5), have also emerged as effective and reusable alternatives for the acylation of 2-methylfuran. mdpi.com These catalysts, particularly ZnClₓ/SAPO-5, exhibit high activity and selectivity for the desired acylated product. mdpi.com
The regioselectivity of Friedel-Crafts acylation with substituted furan acid chlorides is another important consideration. Studies on the acylation of aromatic compounds with 2-phenylfuran-3,4-dicarboxylic acid anhydride and 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride have demonstrated that the reaction can proceed with high regioselectivity. researchgate.net This suggests that the acylation of an aromatic substrate with this compound would likely yield a single major product, with the position of acylation on the aromatic ring being directed by its existing substituents.
The following table outlines suitable catalysts for the Friedel-Crafts acylation involving furan-containing compounds:
| Catalyst | Substrate | Key Findings | Reference |
| Boron trifluoride-etherate | Furan and Thiophene | Effective for acylation with aliphatic anhydrides. | stackexchange.com |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Furan | Mild conditions for acylation with carboxylic acids. | stackexchange.com |
| ZnClₓ/SAPO-5 | 2-Methylfuran | High conversion and selectivity to 2-acetyl-5-methylfuran. | mdpi.com |
Reactions with Organometallic Reagents (e.g., hydrozirconated acetylenes, metalated enol ethers)
The reaction of acyl chlorides with organometallic reagents provides a powerful tool for the formation of carbon-carbon bonds and the synthesis of ketones.
A notable example is the sequential hydrozirconation/palladium-catalyzed acylation of enynes with acyl chlorides, which yields conjugated (2E,4E)-dienones. beilstein-journals.orgnih.gov This reaction proceeds via the hydrozirconation of an alkyne to form an alkenylzirconocene, which then undergoes a palladium-catalyzed cross-coupling with an acyl chloride. By analogy, the reaction of a hydrozirconated acetylene (B1199291) with this compound would be expected to produce a corresponding dienone. This transformation is stereospecific, preserving the geometry of the alkenylzirconocene intermediate. beilstein-journals.org
The acylation of enol ethers with acid chlorides is another valuable transformation. This reaction can be facilitated by the presence of a base, such as pyridine, and can be accelerated by the use of ionic liquids. researchgate.net The reaction of a metalated enol ether, such as a lithium or silicon enolate, with this compound would provide access to 1,3-dicarbonyl compounds or their synthetic equivalents.
Cycloaddition and Annulation Chemistry
The conjugated π-system of this compound makes it an excellent candidate for participation in various cycloaddition and annulation reactions.
Organocatalytic Asymmetric [4+2] Cyclocondensation Reactions with Imines
An important application of α,β-unsaturated acyl chlorides is their participation in organocatalytic asymmetric [4+2] cyclocondensation reactions with imines. Research has shown that cinchona alkaloid derivatives can effectively catalyze this transformation to produce substituted dihydropyridinones with high yields and excellent enantioselectivities. rsc.org This reaction likely proceeds through the in situ formation of a reactive ketene (B1206846) intermediate from the acyl chloride in the presence of the organocatalyst. The ketene then undergoes a [4+2] cycloaddition with the imine. Given its structure, this compound is expected to be a suitable substrate for this type of reaction, leading to the formation of chiral piperidine (B6355638) derivatives containing a furyl substituent.
Hetero-Diels-Alder Reactions Utilizing Acyl Chlorides as Key Components or Dienolate Precursors
α,β-Unsaturated carbonyl compounds are versatile participants in hetero-Diels-Alder reactions, where they can function as either the diene or the dienophile component. acs.org As an α,β-unsaturated acyl chloride, this compound can potentially act as a dienophile, reacting with a 1,3-diene to form a six-membered ring.
Functional Group Interconversions on the Acryloyl and Furan Moieties
The presence of multiple reactive sites in this compound allows for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.
The acyl chloride and the α,β-unsaturated double bond can be selectively reduced using different reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are expected to reduce both the acyl chloride and the double bond, leading to the corresponding saturated alcohol, 3-(5-Methyl-2-furyl)propan-1-ol.
To achieve selective reduction, milder or more specialized reagents are necessary. For instance, the reduction of the acyl chloride to the corresponding aldehyde, (2E)-3-(5-Methyl-2-furyl)acrolein, could potentially be achieved using reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).
Catalytic hydrogenation presents another avenue for selective reduction. Depending on the catalyst and reaction conditions, it is possible to selectively reduce the C=C double bond while leaving the acyl chloride intact, or to reduce both functionalities. For example, using a poisoned palladium catalyst, such as Lindlar's catalyst, might favor the reduction of the double bond.
| Reagent/Catalyst | Target Functionality | Product |
| LiAlH₄ | Acyl chloride and C=C bond | 3-(5-Methyl-2-furyl)propan-1-ol |
| LiAl(OtBu)₃H | Acyl chloride | (2E)-3-(5-Methyl-2-furyl)acrolein |
| H₂, Pd/C | C=C bond | 3-(5-Methyl-2-furyl)propanoyl chloride |
The 5-methylfuran ring is susceptible to electrophilic substitution at the C3 and C4 positions, with the C4 position being generally more favored due to the directing effect of the oxygen atom and the methyl group. However, the strongly deactivating nature of the acryloyl chloride group would likely make electrophilic substitution on the furan ring challenging under standard conditions. More forcing conditions or highly reactive electrophiles might be required.
Conversely, the furan ring itself is not typically prone to direct nucleophilic attack unless activated by strong electron-withdrawing groups or through the formation of an organometallic intermediate. Nucleophilic attack is far more likely to occur at the electrophilic centers of the acryloyl chloride moiety.
| Reaction Type | Reagent | Position of Functionalization | Potential Product |
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C4 | (2E)-3-(5-Methyl-4-nitro-2-furyl)acryloyl chloride |
| Electrophilic Substitution (Halogenation) | Br₂/FeBr₃ | C4 | (2E)-3-(4-Bromo-5-methyl-2-furyl)acryloyl chloride |
The α,β-unsaturated system in this compound is an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including organocuprates, amines, thiols, and enolates. The stereochemistry of these additions can often be controlled by the use of chiral auxiliaries or catalysts, leading to the formation of enantioenriched products.
For example, the reaction with a Gilman reagent (a lithium diorganocuprate) would be expected to deliver an alkyl or aryl group to the β-position of the acryloyl system. The use of a chiral ligand in conjunction with a copper catalyst could potentially induce asymmetry in this transformation.
| Nucleophile | Catalyst/Additive | Stereochemical Outcome | Product |
| (CH₃)₂CuLi | - | Racemic | 3-(5-Methyl-2-furyl)-3-methylpropanoyl chloride |
| Diethylamine | - | Achiral | 3-(Diethylamino)-3-(5-methyl-2-furyl)propanoyl chloride |
| Thiophenol | Et₃N | Achiral | 3-(5-Methyl-2-furyl)-3-(phenylthio)propanoyl chloride |
Detailed Mechanistic Investigations
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of the transformations involving this compound.
Kinetic studies can provide valuable insights into the reaction pathways. For instance, in the case of the proposed intramolecular Nazarov-type cyclization, monitoring the reaction progress under different catalyst concentrations and temperatures would help to determine the rate law and activation parameters. This data would be instrumental in elucidating whether the reaction proceeds through a concerted or a stepwise mechanism and in identifying the rate-determining step.
Similarly, for the functional group interconversions, kinetic analysis can help in understanding the selectivity of different reagents. For example, by comparing the rates of reduction of the acyl chloride and the olefinic bond with a particular reducing agent, one can devise conditions that favor the formation of a specific product.
Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental kinetic data. These calculations can be used to model the transition states of the proposed reaction pathways and to predict the relative energies of different intermediates and products, thereby providing a theoretical basis for the observed reactivity and selectivity.
| Reaction Studied | Method of Investigation | Key Findings/Parameters Determined |
| Intramolecular Cyclization | UV-Vis Spectroscopy, NMR Monitoring | Rate constants, activation energy, reaction order |
| Selective Reduction | Gas Chromatography, HPLC | Product distribution over time, relative reaction rates |
| Michael Addition | In-situ IR Spectroscopy, Calorimetry | Reaction enthalpy, kinetic profiles of nucleophilic attack |
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research data concerning the reactive intermediates and computational chemistry of this compound. Despite its potential role in organic synthesis, detailed studies focusing on its mechanistic pathways remain unpublished.
This report aimed to construct a detailed article on the reactivity and chemical transformations of this compound, with a specific focus on the spectroscopic identification of its reactive intermediates and the application of computational chemistry for mechanistic elucidation. However, an exhaustive search of scholarly articles, academic papers, and chemical databases yielded no specific experimental or theoretical studies on this particular compound.
The intended article was to be structured as follows:
Application of Computational Chemistry for Mechanistic Elucidation and Prediction
While general principles of reactivity for acryloyl chlorides and furan-containing compounds are well-established, the absence of specific data for this compound prevents a detailed and scientifically accurate discussion as required.
For instance, the spectroscopic characterization of reactive intermediates, such as acylium ions that may form during reactions like Friedel-Crafts acylation, has not been documented for this molecule. Techniques like NMR, IR, and mass spectrometry, which are crucial for identifying transient species, have not been applied to the reaction intermediates of this specific compound in any published research.
Similarly, the field of computational chemistry, which provides valuable insights into reaction mechanisms, transition states, and the stability of intermediates through methods like Density Functional Theory (DFT), shows no record of application to this compound. Such studies would be invaluable in predicting its reactivity and understanding the influence of the 5-methyl-2-furyl group on the acryloyl chloride moiety.
Due to the stringent requirement to focus solely on detailed research findings for this compound, and the unavailability of such data, the generation of the requested in-depth article is not possible at this time. The scientific community has yet to publish research that would provide the necessary information to fulfill the specific requirements of the outlined article.
Advanced Applications in Organic Synthesis and Specialized Chemical Research
Role as a Versatile Synthon in Complex Molecule Assembly
As a reactive intermediate, (2E)-3-(5-Methyl-2-furyl)acryloyl chloride is instrumental in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of the acryloyl chloride group, which readily participates in acylation reactions.
Construction of Core Structures for Natural Products and Synthetic Analogues
The furan (B31954) moiety within this compound is a common structural motif in numerous natural products. This makes the compound a key building block in the total synthesis of these complex molecules and their synthetic analogues. Its application in this area allows chemists to introduce the 5-methyl-2-furyl group into larger molecular frameworks, which is a critical step in assembling the core structures of various bioactive compounds.
Synthesis of Diverse Heterocyclic Scaffolds
The reactivity of this compound extends to the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science.
Dihydropyridinones and Piperidines: The synthesis of piperidine (B6355638) derivatives, a common scaffold in pharmaceuticals, can be achieved through various synthetic routes. While direct use of this compound is not explicitly detailed, similar acryloyl chlorides are used in multi-step syntheses to build the piperidine ring system. These syntheses often involve cyclization reactions where the acryloyl unit plays a crucial role. researchgate.netnih.govnih.govresearchgate.net
Spirocarbocyclic Oxindoles: The construction of spirocarbocyclic oxindoles can involve acylation reactions. Although specific examples using this compound are not prevalent, the general reactivity of acyl chlorides makes it a potential reagent for such transformations, likely in reactions with oxindole (B195798) derivatives.
Tetrahydroisoquinoline Derivatives: The synthesis of tetrahydroisoquinoline derivatives often involves acylation of a suitable precursor followed by cyclization. Acyl chlorides are key reagents in these Pictet-Spengler or Bischler-Napieralski type reactions to form the core isoquinoline (B145761) structure. researchgate.net
Oxadiazoles: this compound serves as a precursor in the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. researchgate.netchim.it One common method involves the reaction of the acryloyl chloride with amidoximes. researchgate.net The resulting intermediate can then undergo cyclization to form the oxadiazole ring. nih.govnih.gov Another approach utilizes the reaction of the related 3-(5-nitro-2-furyl)acryloyl chloride with 5-substituted tetrazoles to yield oxadiazoles, suggesting a similar reactivity profile for the methyl-furyl analogue. chempap.org
The following table summarizes the synthesis of various heterocyclic scaffolds:
| Heterocyclic Scaffold | General Synthetic Approach | Role of Acryloyl Chloride |
|---|---|---|
| Dihydropyridinones/Piperidines | Multi-step synthesis involving cyclization reactions. | Key building block for ring formation. |
| Spirocarbocyclic Oxindoles | Acylation of oxindole derivatives. | Potential acylating agent. |
| Tetrahydroisoquinoline Derivatives | Pictet-Spengler or Bischler-Napieralski reactions. | Acylating agent for cyclization precursor. |
Access to Chiral γ-Amino Acid Derivatives
The synthesis of chiral γ-amino acid derivatives is a significant area of research due to their importance in pharmaceuticals and biological studies. nih.govorganic-chemistry.orgresearchgate.netnih.govcas.cn While direct routes using this compound are not extensively documented, the acryloyl moiety provides a handle for introducing chirality through asymmetric reactions, such as conjugate additions of chiral amines or their equivalents.
Precursor for the Synthesis of Functional Materials and Chemical Probes
The inherent reactivity and structural features of this compound also make it a valuable precursor for the development of functional materials and chemical probes with tailored properties.
Derivatization for Spectroscopic Labels and Bioconjugates
The acryloyl chloride can be reacted with fluorescent dyes, quenchers, or other reporter molecules to create spectroscopic labels. These labeled compounds can then be used to study biological processes or as diagnostic tools. Furthermore, by reacting with biomolecules such as peptides or proteins, it can form bioconjugates.
An important application in this area is the development of chromogenic enzyme substrates. For example, N-[3-(2-Furyl)acryloyl]-peptide amides are used as substrates for enzymes like collagenase. sigmaaldrich.com The cleavage of the peptide bond by the enzyme leads to a change in the absorption spectrum of the furylacryloyl group, allowing for the colorimetric detection of enzyme activity. medchemexpress.com This principle can be extended using the 5-methyl-2-furyl derivative to potentially create novel substrates with different enzymatic specificities or spectral properties.
Monomer in Polymer Synthesis
The vinyl group in the acryloyl moiety of this compound allows it to act as a monomer in polymerization reactions. rsc.org This can lead to the formation of polymers with pendant 5-methyl-2-furyl groups. Such polymers may exhibit interesting properties for applications in material science, such as specialized coatings or functional polymers. myskinrecipes.com The synthesis of acryloyl chloride itself has been optimized for safety and yield, which is important for its use in polymer manufacturing. nih.gov
The following table outlines the applications in functional materials and chemical probes:
| Application Area | Method of Synthesis/Derivatization | Potential Use |
|---|---|---|
| Spectroscopic Labels | Reaction with reporter molecules (e.g., fluorescent dyes). | Biological imaging and diagnostics. |
| Bioconjugates | Reaction with biomolecules (e.g., peptides, proteins). | Targeted drug delivery, immunoassays. |
| Chromogenic Enzyme Substrates | Synthesis of N-acyl peptides. | Enzyme activity assays. |
Contributions to Methodological Development in Organic Chemistry
The compound this compound serves as a valuable reagent in the development of new synthetic methodologies, particularly in the realm of asymmetric catalysis and the execution of challenging chemical transformations. Its structural features—a reactive acryloyl chloride group, a planar and electron-rich 5-methylfuran ring, and a conjugated π-system—provide a versatile platform for the construction of complex molecular architectures with a high degree of stereochemical control.
The acryloyl chloride moiety functions as a highly reactive electrophile, enabling its efficient conjugation to a variety of nucleophilic scaffolds, including chiral amines, alcohols, and other auxiliaries. This reaction is fundamental to integrating the unique properties of the 5-methyl-2-furyl group into larger, more complex molecules, such as chiral ligands or specialized reagents. The resulting furan-containing structures can then be employed to influence the stereochemical outcome of a reaction or to participate in transformations that are otherwise difficult to achieve.
Design and Synthesis of Ligands for Asymmetric Catalysis
This compound is a key building block for the synthesis of novel chiral ligands used in asymmetric catalysis. The general strategy involves the reaction of the acryloyl chloride with a chiral scaffold, such as a C2-symmetric diamine or amino alcohol, to form a chiral amide. This amide then becomes part of a larger ligand structure that can coordinate with a metal center, creating a chiral environment that directs the enantioselectivity of a catalytic reaction.
Bis(oxazoline) and N,N'-Dioxide Ligands:
One important class of ligands that can be synthesized using furan-based precursors are bis(oxazoline) (BOX) and N,N'-dioxide ligands. These ligands are well-regarded for their effectiveness in a variety of metal-catalyzed asymmetric reactions, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and cyclopropanations. nih.govnih.gov The synthesis typically begins with a chiral amino alcohol, which is first reacted with a dicarboxylic acid derivative to form the ligand backbone. By substituting traditional dicarboxylic acid chlorides with this compound, novel ligands bearing the furan moiety can be generated.
The general synthetic approach is outlined below:
Reaction with Chiral Amino Alcohols: this compound is reacted with a chiral amino alcohol to form an intermediate amide.
Cyclization: The resulting intermediate undergoes cyclization to form the oxazoline (B21484) ring.
Dimerization or Further Functionalization: Depending on the desired final ligand structure, two of these furan-functionalized oxazoline units can be linked together.
The incorporation of the 5-methylfuran group into these ligand frameworks offers several potential advantages:
Steric Influence: The furan ring provides a defined steric environment around the metal center, which can enhance facial discrimination of the substrate.
Electronic Effects: As an electron-rich heterocycle, the furan ring can modulate the electronic properties of the metal catalyst, influencing its reactivity and selectivity.
Secondary Interactions: The oxygen atom of the furan ring can potentially engage in non-covalent interactions with the substrate, further organizing the transition state and improving enantioselectivity.
A variety of C2-symmetric chiral N,N'-dioxide ligands, which are synthesized from readily available amino acids and amines, have proven effective as neutral tetradentate ligands for a range of metal ions, creating finely-tuned chiral platforms for asymmetric reactions. rsc.org The straightforward synthesis of these ligands opens the door for the incorporation of the (2E)-3-(5-Methyl-2-furyl)acryloyl moiety.
| Ligand Class | Chiral Precursor | Potential Metal Complex | Application in Asymmetric Catalysis |
| Bis(oxazoline) (BOX) | Chiral Amino Alcohols | Copper(II), Ruthenium(II) | Diels-Alder Reactions, Cyclopropanation |
| N,N'-Dioxide | Chiral Amino Acids | Scandium(III), Nickel(II) | Friedel-Crafts Reactions, Aldol Reactions |
| Phosphinooxazoline (PHOX) | Chiral Amino Alcohols | Palladium(II), Iridium(I) | Allylic Alkylation, Hydrogenation |
Strategies for Enabling Challenging Chemical Transformations
The structural elements of this compound make it a valuable tool for enabling or improving challenging chemical transformations. Once incorporated into a substrate, the 5-methylfuryl group can act as a reactive handle or a directing group.
Furan as a Diene in Diels-Alder Reactions:
The furan ring is a competent diene in [4+2] cycloaddition reactions, a powerful method for the construction of six-membered rings. By first reacting this compound with a chiral auxiliary, a chiral dienophile is created. Subsequent intramolecular or intermolecular Diels-Alder reactions can then proceed with a high degree of stereocontrol, affording complex polycyclic products that are valuable intermediates in natural product synthesis. researchgate.netresearchgate.net
For example, the reaction of an acrylamide (B121943) derived from this compound and a chiral amine can be used in a Lewis acid-promoted Diels-Alder reaction with various dienes. The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the cycloadduct. The resulting 7-oxabicyclo[2.2.1]heptene derivatives are versatile synthetic intermediates. scielo.br
Enabling Tandem Reactions:
The reactivity of the acryloyl system in conjunction with the furan ring can be exploited in tandem reaction sequences. For instance, a Friedel-Crafts acylation of an aromatic compound with this compound could be followed by an intramolecular reaction involving the furan ring, leading to the rapid assembly of complex heterocyclic systems. Research on tandem Friedel-Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides has demonstrated the feasibility of such cascade reactions. researchgate.net
The furan nucleus itself is a versatile platform for a variety of chemical transformations, including hydrogenations, oxidations, and ring-opening reactions, which can convert it into other valuable functional groups and molecular scaffolds. harvard.edu By introducing this moiety with stereochemical control, this compound contributes to the development of synthetic strategies that build molecular complexity in an efficient and controlled manner.
Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of "(2E)-3-(5-Methyl-2-furyl)acryloyl chloride." Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the compound's constitution and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The (E)-stereochemistry of the alkene is confirmed by the coupling constant (J-value) between the two vinylic protons, which is typically in the range of 15-18 Hz for a trans configuration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., carbonyl, alkene, aromatic, methyl). The chemical shifts are indicative of the electronic environment of each carbon atom.
While specific, experimentally-derived spectra for this exact compound are not widely published in publicly available literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (Methyl) | ~2.4 | Singlet (s) | N/A |
| H-4 (Furyl) | ~6.2 | Doublet (d) | ~3.2 |
| H-3 (Furyl) | ~6.7 | Doublet (d) | ~3.2 |
| =CH-COCl (α-alkene) | ~6.5 | Doublet (d) | ~15.5 |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (Methyl) | ~14 |
| C-4 (Furyl) | ~110 |
| C-3 (Furyl) | ~120 |
| =CH-COCl (α-alkene) | ~125 |
| =CH-Furyl (β-alkene) | ~135 |
| C-5 (Furyl) | ~148 |
| C-2 (Furyl) | ~155 |
Advanced Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For "this compound," the molecular formula is C₈H₇ClO₂. scbt.com The expected monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ corresponding to this calculated mass, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound include:
Loss of a chlorine radical (-Cl) to form an acylium ion.
Subsequent loss of carbon monoxide (-CO) from the acylium ion.
Cleavage of the furan (B31954) ring.
Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClO₂ | scbt.com |
| Molecular Weight | 170.60 g/mol | scbt.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of "this compound" is expected to show characteristic absorption bands confirming its key structural features.
Characteristic Predicted IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Acyl Chloride | C=O Stretch | 1750 - 1800 (strong) |
| Alkene | C=C Stretch | 1620 - 1640 |
| Furan Ring | C=C Stretch | ~1580, ~1500 |
| Alkene | =C-H Bend (trans) | 960 - 980 |
The strong absorption band in the region of 1750-1800 cm⁻¹ is particularly diagnostic for the acyl chloride carbonyl group. The presence of a band around 960-980 cm⁻¹ would provide further evidence for the (E)-configuration of the carbon-carbon double bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system in "this compound," which includes the furan ring, the alkene double bond, and the carbonyl group, is expected to absorb UV radiation, resulting in a characteristic spectrum. This analysis is useful for quantitative measurements and for monitoring reactions.
High-Performance Chromatographic Techniques for Purity Assessment, Separation, and Isolation
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds, as well as for their separation and isolation. For a reactive compound like an acyl chloride, specific methods must be employed to ensure stability during analysis.
A common approach for analyzing "this compound" would be reverse-phase HPLC. In this method, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Due to the reactive nature of the acyl chloride functional group, which can react with protic solvents often used in HPLC (like water or methanol), derivatization might be necessary for accurate quantification. nih.gov Alternatively, aprotic solvents and rapid analysis times can be used. Method development would involve optimizing parameters such as the column type, mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and detector wavelength (selected based on the UV-Vis spectrum).
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is an analytical technique that provides the most definitive three-dimensional structural information of a compound in its solid state. The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
This method would unambiguously confirm:
The (E)-stereochemistry of the double bond.
Precise bond lengths and angles.
The planarity of the furan and acryloyl systems.
Intermolecular interactions in the crystal lattice.
To date, there are no publicly available reports of the single-crystal X-ray structure of "this compound." Obtaining such a structure would require growing a suitable single crystal of the compound, a process that can be challenging.
Future Research Directions and Emerging Avenues for 2e 3 5 Methyl 2 Furyl Acryloyl Chloride
Development of Sustainable and Environmentally Benign Synthetic Protocols
Future research will likely prioritize the development of green and sustainable synthetic routes to (2E)-3-(5-Methyl-2-furyl)acryloyl chloride, minimizing environmental impact and enhancing process safety.
A significant area of future research will be the replacement of conventional volatile organic solvents with greener alternatives. The investigation of deep eutectic solvents, ionic liquids, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) could offer improved reaction media with lower toxicity and environmental persistence. Furthermore, exploring solvent-free reaction conditions, particularly for the conversion of the corresponding carboxylic acid to the acryloyl chloride, presents a compelling avenue for sustainable synthesis. semanticscholar.orgresearchgate.netnih.gov Such solvent-free approaches, potentially utilizing mechanochemistry or solid-phase synthesis, would drastically reduce waste and energy consumption.
Table 1: Potential Green Solvents for the Synthesis of this compound Derivatives
| Solvent | Type | Key Advantages | Potential Application |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Renewable source, lower toxicity than THF, high boiling point. | Replacement for chlorinated solvents in acylation reactions. |
| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low water miscibility, stability against peroxide formation. | Alternative to dichloromethane (B109758) and other halogenated solvents. |
| Ionic Liquids (e.g., [BMIM][BF4]) | Salt (liquid below 100°C) | Negligible vapor pressure, tunable properties, potential for catalyst recycling. | As both solvent and catalyst in the synthesis of the precursor acid. frontiersin.org |
| Deep Eutectic Solvents (DES) | Mixture of H-bond donors/acceptors | Biodegradable, low cost, easy preparation. | Reaction medium for the synthesis of furan-based compounds. |
| Water | Aqueous | Abundant, non-toxic, non-flammable. | For specific steps where reactants have sufficient water solubility, possibly with phase-transfer catalysts. tandfonline.com |
Moving away from stoichiometric reagents like thionyl chloride or oxalyl chloride towards catalytic methods for the synthesis of this compound is a critical future goal. Research into novel catalytic systems, such as those based on non-precious metals or organocatalysts, could lead to more energy-efficient and atom-economical processes. nih.gov The use of continuous-flow microreactors can also enhance energy efficiency and safety, especially when dealing with highly reactive intermediates like acid chlorides. semanticscholar.orgresearchgate.netnih.gov Biocatalytic methods, employing enzymes for the synthesis of the furan-based precursor, could also be a promising green alternative. acs.org
Table 2: Comparison of Potential Catalytic Strategies
| Catalytic Approach | Potential Catalysts | Advantages | Research Focus |
|---|---|---|---|
| Organocatalysis | e.g., DMF (as catalyst with oxalyl chloride) | Metal-free, lower toxicity, readily available. nih.gov | Development of novel organocatalysts for direct conversion of carboxylic acids to acid chlorides. |
| Heterogeneous Catalysis | Solid-supported catalysts, zeolites. | Easy separation and recycling, potential for continuous-flow processes. | Designing robust heterogeneous catalysts for the synthesis of furanic compounds. |
| Biocatalysis | Lipases, oxidases. | High selectivity, mild reaction conditions, biodegradable. acs.org | Enzymatic synthesis of the (2E)-3-(5-Methyl-2-furyl)acrylic acid precursor from biomass-derived feedstocks. |
| Flow Chemistry | Microreactor systems. | Enhanced safety, better temperature control, scalability, and potential for automation. semanticscholar.org | Integration of catalytic systems into continuous-flow setups for on-demand synthesis. |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) platforms represents a paradigm shift in chemical research, enabling rapid reaction optimization and discovery. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov For this compound, these technologies can be leveraged to screen a wide array of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols in a fraction of the time required by traditional methods. researchgate.net Moreover, automated platforms can be used to synthesize libraries of derivatives by reacting the acryloyl chloride with a diverse set of nucleophiles, thereby accelerating the discovery of new molecules with desired properties. synplechem.com
Advanced Computational Chemistry for Reactivity Prediction and Reaction Design
Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule, including its electrophilic and nucleophilic sites, and to elucidate reaction mechanisms. rsc.orgmdpi.combohrium.comresearchgate.net This predictive power can help in designing novel reactions and in understanding the selectivity of its transformations. walshmedicalmedia.comnih.gov For instance, computational studies could predict the outcomes of cycloaddition reactions involving the furan (B31954) ring or the acryloyl moiety, thus guiding experimental efforts. pku.edu.cnacs.org
Exploration of Unconventional Reactivity and Novel Derivatization Strategies
Future research should also focus on exploring the less conventional reactivity of this compound to unlock new synthetic possibilities. This could involve leveraging the furan ring as a diene in Diels-Alder reactions to construct complex polycyclic structures. rsc.org Additionally, novel derivatization strategies could target not only the highly reactive acryloyl chloride group but also the methyl group on the furan ring through radical or oxidative functionalization. The conjugated system also presents opportunities for unique addition reactions.
Table 3: Potential Novel Derivatization Strategies
| Reactive Site | Potential Reaction | Resulting Structure | Potential Application |
|---|---|---|---|
| Acryloyl Chloride | Reaction with novel nucleophiles (e.g., complex amines, alcohols, organometallics). wikipedia.orgnumberanalytics.com | Diverse amides, esters, and ketones. | Pharmaceutical and agrochemical discovery. |
| Furan Ring (as diene) | Diels-Alder Cycloaddition with various dienophiles. rsc.org | Complex bicyclic and polycyclic compounds. | Synthesis of natural product analogues and novel scaffolds. |
| Alkene Moiety | Michael addition, epoxidation, dihydroxylation. | Functionalized furan derivatives. | Creation of new building blocks for polymer and materials science. |
| Methyl Group | Radical halogenation followed by nucleophilic substitution. | Derivatives with functional groups at the 5-position. | Fine-tuning of electronic and steric properties. |
Applications in Emerging Fields of Chemical Science
The unique structural features of this compound make its derivatives promising candidates for applications in several emerging fields. In materials science, polymers derived from this monomer could exhibit interesting thermal and mechanical properties, potentially serving as bio-based alternatives to petroleum-derived plastics. numberanalytics.comresearchgate.net In medicinal chemistry, the furan scaffold is a well-known pharmacophore present in numerous bioactive compounds. researchgate.netutripoli.edu.lynih.govwisdomlib.orgijabbr.com Derivatives of this compound could be explored as novel therapeutic agents, including antibacterial, anti-inflammatory, or anticancer agents. In agrochemical research, new derivatives could be screened for herbicidal, fungicidal, or insecticidal activity.
Q & A
Q. Basic
- ¹H NMR : A doublet (J = 15–16 Hz) for the trans-α,β-unsaturated protons (δ 6.5–7.5 ppm); furan protons appear as a triplet (δ 6.1–6.3 ppm) .
- ¹³C NMR : Carbonyl carbon (C=O) at ~165–170 ppm; conjugated double bond carbons at ~120–130 ppm .
- FT-IR : Strong C=O stretch at ~1790–1810 cm⁻¹; C=C stretch at ~1630–1650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z ~182 (calculated for C₉H₈ClO₂).
How can researchers resolve contradictions in reported biological activities of acryloyl chloride derivatives with furyl substituents?
Advanced
Contradictions often arise from substituent positioning (e.g., methyl vs. chlorine), assay conditions (e.g., cell line variability), or purity issues. To address this:
- Perform systematic SAR studies comparing methyl, chloro, and unsubstituted furyl derivatives .
- Validate bioactivity using orthogonal assays (e.g., microbial inhibition + enzymatic inhibition) .
- Ensure compound purity via HPLC (>95%) and confirm structures with 2D NMR .
What precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C; use anhydrous solvents .
- Toxicity : Use fume hoods, gloves, and eye protection due to lachrymatory and corrosive properties.
- Waste Disposal : Quench with ice-cold alcohol (e.g., ethanol) before neutralization with NaHCO₃ .
What strategies enhance the stability of this compound in solution for prolonged experimental use?
Q. Advanced
- Use dry, aprotic solvents (e.g., THF, DMF) with molecular sieves (3Å) .
- Add stabilizers like hydroquinone (0.1%) to prevent polymerization of the α,β-unsaturated system .
- Conduct stability assays via periodic ¹H NMR to monitor decomposition (e.g., hydrolysis to carboxylic acid) .
In polymer chemistry, how does incorporation of this compound affect polymer properties?
Basic
The α,β-unsaturated system enables radical or anionic polymerization, forming crosslinked networks. The methyl-furyl group enhances thermal stability (TGA analysis shows decomposition >250°C) and may introduce π-π stacking interactions, increasing rigidity . Compare with dichlorophenyl analogs for structure-property relationships .
What computational methods predict reactivity in novel reaction environments?
Q. Advanced
- DFT Calculations : Model reaction pathways (e.g., acylation transition states) using Gaussian with B3LYP/6-31G(d) basis set .
- Molecular Docking : Predict bioactivity by simulating interactions with target enzymes (e.g., ACE or HIV-1 protease) .
- MD Simulations : Assess hydrolytic stability in aqueous environments .
What are typical applications in medicinal chemistry?
Q. Basic
- Building Block : Synthesize acrylamide derivatives for kinase inhibitors or antimicrobial agents .
- Protease Substrate : Design fluorescent probes (e.g., FALGPA analogs) to study enzyme kinetics .
How to design experiments elucidating its mechanism in enzyme inhibition?
Q. Advanced
- Kinetic Assays : Use Michaelis-Menten analysis with varying substrate/inhibitor concentrations .
- Mutagenesis : Modify enzyme active sites (e.g., ACE) to identify binding residues via site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
